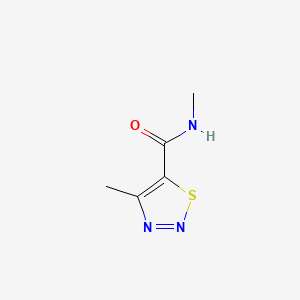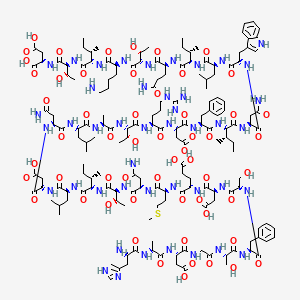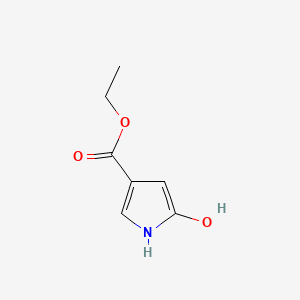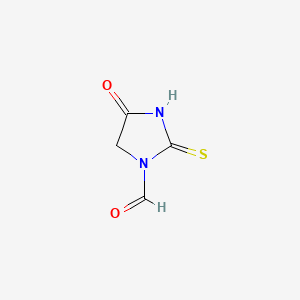
N,4-二甲基-1,2,3-噻二唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide” is a chemical compound with the molecular formula C5H7N3OS . It has a molecular weight of 157.2 .
Molecular Structure Analysis
The InChI code for “N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide” is 1S/C5H7N3OS/c1-3-4 (5 (9)6-2)10-8-7-3/h1-2H3, (H,6,9) . This code provides a standard way to encode the molecule’s structure and can be used to generate a three-dimensional model .Physical and Chemical Properties Analysis
“N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide” is a solid compound . The specific physical and chemical properties such as melting point, solubility, and spectral data are not detailed in the available resources.科学研究应用
抗菌活性
“N,4-二甲基-1,2,3-噻二唑-5-甲酰胺”衍生物因其强大的抗菌特性而被广泛研究。 这些化合物对多种微生物菌株表现出有效性,包括大肠杆菌、类芽孢杆菌和白色念珠菌 . 噻二唑环的结构有助于这种活性,因为它可以与微生物酶相互作用并抑制其功能,从而阻止微生物的生长和增殖。
抗菌活性
研究表明,某些 1,3,4-噻二唑衍生物具有显著的抗菌活性。 已发现它们对肺炎克雷伯菌和人表皮葡萄球菌等菌株特别有效 . 作用机制通常涉及破坏细菌细胞壁合成或干扰细菌必需酶。
抗癌特性
噻二唑衍生物已被发现具有抗癌特性。 研究表明,这些化合物可以诱导各种癌细胞系(包括K562 CML 和人宫颈癌 HeLa 细胞系)的细胞毒性作用 . 抗癌活性归因于这些化合物干扰细胞分裂并在癌细胞中诱导凋亡的能力。
DNA 相互作用
已经研究了噻二唑衍生物与小牛胸腺 DNA (CT-DNA) 的相互作用,结果表明这些化合物可以与 DNA 结合 . 这种结合会导致 DNA 复制和转录的抑制,这为开发新的抗癌药物提供了有希望的途径。
杀菌活性
噻二唑衍生物也表现出杀菌活性。 它们已针对立枯丝核菌等真菌进行了测试,某些化合物显示出显著的结果 . 杀菌作用可能是由于抑制真菌细胞中的必需酶或破坏真菌细胞膜造成的。
噻唑的生物活性
总的来说,噻唑衍生物具有广泛的生物活性。 它们已被用作抗氧化剂、镇痛剂、消炎剂等等 . 噻唑的多样生物活性使它们成为药物化学中开发新的治疗剂的宝贵支架。
未来方向
The future directions for “N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide” and its derivatives could involve further exploration of their potential applications in various fields such as medicinal, agricultural, and materials chemistry . More research is required to confirm their efficacy in these applications .
作用机制
Target of Action
N,4-Dimethyl-1,2,3-thiadiazole-5-carboxamide is a derivative of the thiazole class of compounds . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that thiazole derivatives may interact with a variety of cellular targets and induce changes in cellular function.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may have a broad range of cellular impacts.
Action Environment
It’s worth noting that the compound is stable under normal conditions . Furthermore, thiazole derivatives have been reported to be effective in various environments, suggesting that they may be relatively resistant to environmental influences .
生化分析
Biochemical Properties
N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain microbial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with enzymes such as hydrazonoyl halides and thiocyanates leads to the formation of thiadiazole derivatives, which are crucial in medicinal chemistry .
Cellular Effects
N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial activity is attributed to its ability to disrupt the cellular functions of microorganisms, leading to cell death . Additionally, it has been found to modulate inflammatory responses in cells, making it a potential candidate for anti-inflammatory therapies .
Molecular Mechanism
The molecular mechanism of N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, its interaction with microbial enzymes leads to the inhibition of essential metabolic processes in microorganisms . This inhibition is crucial for its antimicrobial properties. Furthermore, the compound has been found to influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as hydrazonoyl halides and thiocyanates, leading to the formation of thiadiazole derivatives . These interactions are crucial for the compound’s biological activity. Additionally, the compound has been found to affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in certain cellular compartments are essential for its biological activity . Studies have shown that the compound is efficiently transported across cell membranes and distributed within various tissues, ensuring its availability for biochemical reactions .
Subcellular Localization
N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a significant role in directing the compound to its site of action . This subcellular localization is essential for the compound’s interaction with specific biomolecules and its overall biological activity .
属性
IUPAC Name |
N,4-dimethylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-3-4(5(9)6-2)10-8-7-3/h1-2H3,(H,6,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAQGXWYSIAROF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Oxa-1-azabicyclo[5.2.0]non-3-ene](/img/structure/B573811.png)





